N-(2-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Derivative: The synthesis begins with the preparation of the 5-fluoro-1H-indole-3-yl derivative. This can be achieved through the fluorination of indole using reagents like Selectfluor.
Ethylation: The next step involves the ethylation of the indole derivative to introduce the ethyl group at the 2-position.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound under acidic or basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the pyrrolidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its indole moiety is particularly interesting due to its presence in many biologically active compounds.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. The presence of the fluoroindole group suggests possible applications in the development of pharmaceuticals, particularly those targeting neurological or psychiatric conditions.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to specific sites, while the ethoxyphenyl and pyrrolidine groups might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide: can be compared to other indole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may influence its solubility and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C23H24FN3O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24FN3O3/c1-2-30-21-6-4-3-5-20(21)26-23(29)16-11-22(28)27(14-16)10-9-15-13-25-19-8-7-17(24)12-18(15)19/h3-8,12-13,16,25H,2,9-11,14H2,1H3,(H,26,29) |
InChI Key |
HBGLLQGJSQFEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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